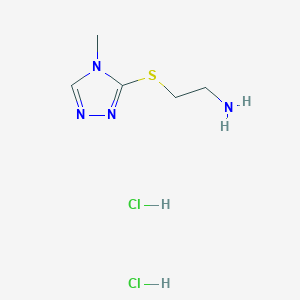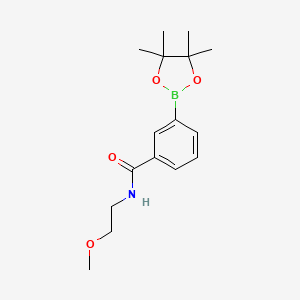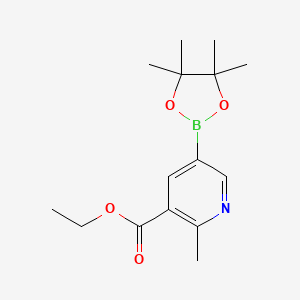
2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride
Vue d'ensemble
Description
The compound “2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride” is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a group of heterocyclic compounds that contain three nitrogen atoms in their five-membered ring structure . They are known for their wide range of biological activities and are used in medicinal chemistry, drug discovery, agrochemicals, and material sciences .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step chemical modifications . For instance, the synthesis of a related compound, 4-methyl-4H-1,2,4-triazole, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid has been explored, highlighting the chemical versatility of triazole derivatives. The study investigated the reaction conditions and yields, providing insights into the chemical behavior and potential applications of these compounds in scientific research (Hotsulia, 2018).
Antimicrobial Activities
- Research on the synthesis of new 1,2,4-triazoles and their derivatives, including their Mannich and Schiff bases, has been conducted to evaluate their antimicrobial activities. This highlights the potential use of such compounds in developing new antimicrobial agents, with some derivatives showing promising results against various microbial strains (Bayrak et al., 2009).
Optical Activity Studies
- The optical activity of certain S-derivatives of triazoles has been studied, demonstrating the chiral nature of these compounds. Such research is crucial in understanding the interactions of these molecules with biological systems, as chirality can significantly affect a compound's biological activity (Karpun et al., 2022).
Metal Complex Formation
- The formation of metal complexes with triazole derivatives has been investigated, such as the synthesis of a Hg(II) complex using a triazole ligand. These studies contribute to the development of coordination chemistry and its applications in catalysis, material science, and medicinal chemistry (Castiñeiras et al., 2018).
Enzyme Inhibition Studies
- Some novel heterocyclic compounds derived from triazole have been synthesized and investigated for their enzyme inhibition properties, such as lipase and α-glucosidase inhibition. This research is vital for understanding the therapeutic potential of these compounds in treating diseases like diabetes and obesity (Bekircan et al., 2015).
Anti-inflammatory and Analgesic Activities
- The synthesis of triazole derivatives and their evaluation for anti-inflammatory and analgesic activities have been conducted, underscoring the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Hunashal et al., 2014).
Orientations Futures
The future directions for this compound could involve further studies to elucidate its synthesis, chemical properties, and potential biological activities. Given the wide range of applications of triazole derivatives, this compound could be of interest in various fields such as medicinal chemistry, drug discovery, and material science .
Propriétés
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFSCFBGUTFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















